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For Researchers, Scientists, and Drug Development Professionals

Introduction
TAM558 is a potent cytotoxic payload molecule utilized in the development of the antibody-drug

conjugate (ADC) OMTX705. OMTX705 is an investigational ADC that targets Fibroblast

Activation Protein (FAP), a promising therapeutic target expressed on cancer-associated

fibroblasts (CAFs) in the tumor microenvironment. The selective delivery of TAM558 to the

tumor site via an anti-FAP antibody allows for targeted cytotoxicity, minimizing systemic

exposure and associated side effects.

This document provides detailed application notes and a representative synthesis protocol for a

key intermediate in the synthesis of TAM558, designated as TAM558 intermediate-1. The

synthesis of TAM558 involves the conjugation of a complex tubulysin-based payload to a

cleavable linker system. The protocol described herein focuses on the synthesis of the

maleimide-functionalized cleavable linker, a critical component for the subsequent conjugation

to the cytotoxin and the antibody.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number Key Features

TAM558
C79H122N14O1

9S
1603.96 1802499-21-3

Complete

payload-linker

construct with

maleimide for

antibody

conjugation.[1][2]

[3]

TAM558

intermediate-1
C29H51N3O6S 581.8 Not Available

A key precursor

in the synthesis

of the final

payload-linker

construct.[4][5]

Mc-Val-Cit-PAB C28H40N6O7 572.65 159857-80-4

Core cleavable

linker component

containing the

cathepsin B-

sensitive Val-Cit

dipeptide.[6]

Experimental Protocols
The synthesis of TAM558 is a multi-step process involving the preparation of the cytotoxic

tubulysin core, the synthesis of the cleavable linker, and the final conjugation of these

components. The following protocol details a representative synthesis for a key intermediate,

the maleimido-caproyl-valine-citrulline-p-aminobenzyl alcohol (Mc-Val-Cit-PAB-OH) linker,

which is a crucial precursor to TAM558. This protocol is based on established methods for the

synthesis of similar ADC linkers.[7][8]

Protocol: Synthesis of Mc-Val-Cit-PAB-OH Linker
This protocol is divided into three main stages:
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Synthesis of Fmoc-L-Citrulline-PAB-OH

Dipeptide Formation to Yield Fmoc-L-Valyl-L-Citrulline-PAB-OH

Maleimide Functionalization to Yield Mc-Val-Cit-PAB-OH

Materials:

Fmoc-L-Citrulline

p-Aminobenzyl alcohol (PAB-OH)

N,N'-Dicyclohexylcarbodiimide (DCC)

N-Hydroxysuccinimide (NHS)

Dimethylformamide (DMF)

Piperidine

Fmoc-L-Valine-N-succinimidyl ester (Fmoc-Val-OSu)

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)

Triethylamine (TEA)

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Hexanes

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography
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Stage 1: Synthesis of Fmoc-L-Citrulline-PAB-OH

Activation of Fmoc-L-Citrulline: Dissolve Fmoc-L-Citrulline (1.0 eq) and NHS (1.1 eq) in

anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise and

stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight.

Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash

the filter cake with a small amount of DMF.

Coupling with PAB-OH: To the filtrate containing the activated Fmoc-L-Citrulline-OSu, add a

solution of p-aminobenzyl alcohol (1.2 eq) in DMF. Stir the reaction at room temperature for

24 hours.

Work-up: Pour the reaction mixture into cold water and extract with EtOAc. Wash the organic

layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography (e.g., using a

gradient of methanol in DCM) to obtain Fmoc-L-Citrulline-PAB-OH.

Stage 2: Dipeptide Formation to Yield Fmoc-L-Valyl-L-Citrulline-PAB-OH

Fmoc Deprotection: Dissolve the product from Stage 1 in a 20% solution of piperidine in

DMF. Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete

removal of the Fmoc group.

Removal of Piperidine: Concentrate the reaction mixture under vacuum to remove the

piperidine. Co-evaporate with toluene to remove residual piperidine.

Peptide Coupling: Dissolve the resulting amine in anhydrous DMF. Add Fmoc-L-Valine-N-

succinimidyl ester (Fmoc-Val-OSu, 1.1 eq) and TEA (1.5 eq). Stir the reaction mixture at

room temperature overnight.

Work-up and Purification: Perform a similar work-up as in Stage 1, Step 4. Purify the crude

product by silica gel column chromatography to yield Fmoc-L-Valyl-L-Citrulline-PAB-OH.

Stage 3: Maleimide Functionalization to Yield Mc-Val-Cit-PAB-OH
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Fmoc Deprotection: Remove the Fmoc group from the dipeptide synthesized in Stage 2

using 20% piperidine in DMF as described in Stage 2, Step 1.

Coupling with Maleimide Linker: Dissolve the deprotected dipeptide in anhydrous DMF. Add

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu, 1.1 eq) and TEA (1.5 eq).

Stir the reaction at room temperature for 4-6 hours.

Final Work-up and Purification: Perform a final aqueous work-up as previously described.

Purify the final product, Mc-Val-Cit-PAB-OH, by silica gel column chromatography to obtain a

pure solid. The final product is a key precursor for conjugation to a tubulysin payload.

Visualizations
Signaling Pathway
The antibody component of OMTX705 targets Fibroblast Activation Protein (FAP), which is

highly expressed on cancer-associated fibroblasts (CAFs). FAP is known to play a role in tumor

progression by modulating the tumor microenvironment. Its signaling can lead to the activation

of pro-survival and pro-proliferative pathways within the stromal and tumor cells.
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Caption: FAP signaling in cancer-associated fibroblasts.

Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the maleimide-

functionalized linker, a key intermediate for TAM558.
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Caption: Workflow for the synthesis of the Mc-Val-Cit-PAB-OH linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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